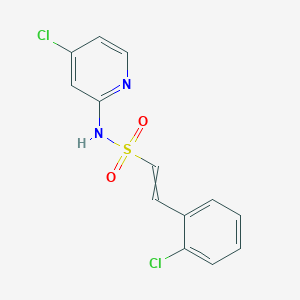

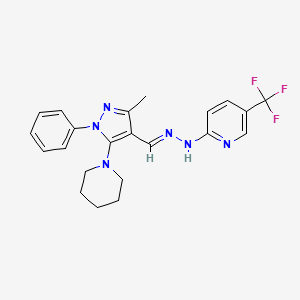

2-(2-氯苯基)-N-(4-氯吡啶-2-基)乙烯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is a chemical structure that appears to be related to various sulfonamide derivatives. These compounds are significant in the chemical and pharmaceutical industries due to their diverse applications and biological activities. The presence of chlorophenyl and chloropyridinyl groups suggests potential for interaction with biological systems, as chlorinated aromatic compounds often exhibit unique chemical behaviors.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a solvent-free microwave-assisted preparation method has been developed for N-(2-(pyridin-2-yl)ethyl)sulfonamides, which are structurally related to the compound . This method involves a 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines, which could potentially be adapted for the synthesis of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" by incorporating the appropriate chlorinated reactants.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar sulfonamide compound was determined by X-ray crystallography, revealing the spatial arrangement and unit cell constants . Although the exact structure of "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" is not provided, it is likely to contain planar segments and exhibit specific angles between these planes, as observed in other chlorophenyl sulfonamide derivatives .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be quite diverse. The literature suggests that sulfonamides can act as donors in conjugate addition reactions, while vinylpyridines can serve as acceptors . This implies that "2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide" may also participate in similar reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of a sulfonate group can confer water solubility, while the aromatic chlorinated groups may affect the compound's lipophilicity and electronic properties . Spectroscopic characterization, such as UV-vis and fluorescence spectroscopy, can provide insights into the electronic transitions and potential applications of these compounds, such as in two-photon pumped frequency-upconversion lasing experiments .

科学研究应用

化学合成和抗病毒活性

从4-氯苯甲酸出发,一项研究探索了新型磺酰胺衍生物的合成,重点关注其对烟草花叶病毒的抗病毒活性。该过程涉及酯化、肼化、盐形成、环化和转化为磺酰氯,从而产生了N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物。对这些化合物的生物活性进行了测试,一些化合物显示出潜在的抗病毒特性 (陈等人,2010).

有机合成中的保护基团

2-(4-甲苯磺酰)乙烯基(甲苯乙烯基,Tsv)基团在保护各种化合物(包括酰亚胺和氮杂酮)中的NH基团方面的应用研究具有重要意义。该研究展示了如何通过向甲苯磺酰乙炔进行共轭加成来获得Tsv保护的衍生物,展示了一种控制双键立体化学的方法。重点介绍了这些基团在不同条件下的稳定性及其通过共轭加成-消除机制的去除,提供了对磺酰胺衍生物在有机合成中的多功能性的见解 (珀蒂特等人,2014).

抗癌和抗菌剂

一项研究重点合成新型磺酰胺并评估它们作为抗癌和抗菌剂的功效。合成过程涉及与不同的醛相互作用并与丙二腈和乙基氰基乙酸酯反应,从而产生对癌细胞系和革兰氏阴性菌显示出有希望的活性的化合物。这项研究说明了磺酰胺衍生物在开发新的治疗剂中的潜力 (德巴比等人,2017).

抗分枝杆菌剂

另一项研究将磺酰胺衍生物作为结核分枝杆菌的β-碳酸酐酶的有效抑制剂进行了介绍,突出了它们作为抗分枝杆菌剂的潜力。这些化合物表现出优异的抑制活性,其中一些是亚纳摩尔抑制剂,这表明了一种具有替代作用机制的抗分枝杆菌药物开发的新途径 (古泽尔等人,2009).

缓蚀剂

4-氯-2-((呋喃-2-基甲基)氨基)-5-磺酰基苯甲酸(FSM)和N-(异丙基氨基羰基)-4-(间甲苯氨基)吡啶-3-磺酰胺(TSM)作为硫酸介质中低碳钢的缓蚀剂的研究具有重要意义。该研究证明了这些化合物作为缓蚀剂的效率、它们的吸附行为以及它们在保护金属表面的实际应用潜力 (萨帕尼和卡蒂凯扬,2014).

属性

IUPAC Name |

2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c14-11-5-7-16-13(9-11)17-20(18,19)8-6-10-3-1-2-4-12(10)15/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOKCQCAXKJQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(4-chloropyridin-2-yl)ethene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)